molecular formula C16H25N3 B11805798 N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11805798
M. Wt: 259.39 g/mol
InChI Key: PTTNMSQWJDHPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an isopropylpiperidinyl moiety, and a pyridinylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinylamine derivatives and cyclopropyl-containing molecules. Examples include N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine and N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .

Uniqueness

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar molecules .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

N-cyclopropyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H25N3/c1-12(2)19-10-4-3-5-15(19)13-6-9-16(17-11-13)18-14-7-8-14/h6,9,11-12,14-15H,3-5,7-8,10H2,1-2H3,(H,17,18)

InChI Key

PTTNMSQWJDHPPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

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